Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1'-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4''R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)-, also known as oritavancin, is a glycopeptide antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is notable for its potent bactericidal activity and its ability to disrupt bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- involves multiple steps, including glycosylation, amidation, and dechlorination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using actinobacteria, followed by purification and chemical modification steps to achieve the desired structure. The fermentation process is optimized to maximize yield and purity, ensuring the compound’s efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, affecting the compound’s activity.
Reduction: Reduction reactions can alter the biphenyl moiety, impacting the compound’s binding affinity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to maintain the compound’s structural integrity and biological activity .
Major Products Formed
The major products formed from these reactions include modified derivatives of the original compound, which may exhibit different levels of antibacterial activity and stability. These derivatives are often studied to identify potential improvements in therapeutic efficacy .
Scientific Research Applications
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their synthetic modifications.
Biology: Investigated for its interactions with bacterial cell walls and mechanisms of resistance.
Medicine: Employed in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The compound exerts its effects by binding to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This disruption leads to cell wall weakening and ultimately bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: The parent compound, used for treating Gram-positive infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide with extended activity against resistant strains.
Uniqueness
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- is unique due to its enhanced binding affinity and stability, making it more effective against resistant bacterial strains compared to its counterparts .
Properties
CAS No. |
562105-14-0 |
---|---|
Molecular Formula |
C86H100ClN11O25 |
Molecular Weight |
1723.2 g/mol |
IUPAC Name |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-N-[(4-phenylphenyl)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H100ClN11O25/c1-37(2)25-52(91-7)77(109)97-67-69(104)45-20-24-56(51(87)27-45)119-58-29-46-28-57(73(58)123-84-74(71(106)70(105)59(36-99)120-84)122-62-34-86(6,90)76(108)39(4)117-62)118-48-21-17-43(18-22-48)72(121-61-33-85(5,89)75(107)38(3)116-61)68-83(115)96-66(79(111)92-35-40-13-15-42(16-14-40)41-11-9-8-10-12-41)50-30-47(100)31-55(102)63(50)49-26-44(19-23-54(49)101)64(80(112)98-68)95-81(113)65(46)94-78(110)53(32-60(88)103)93-82(67)114/h8-24,26-31,37-39,52-53,59,61-62,64-72,74-76,84,91,99-102,104-108H,25,32-36,89-90H2,1-7H3,(H2,88,103)(H,92,111)(H,93,114)(H,94,110)(H,95,113)(H,96,115)(H,97,109)(H,98,112)/t38-,39-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
InChI Key |
FTKLBNQSIWHLQN-NFIDBZSRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.